molecular formula C16H15F3N6O2S B6542459 1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-4-[2-(trifluoromethyl)benzenesulfonyl]piperazine CAS No. 1021263-85-3

1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-4-[2-(trifluoromethyl)benzenesulfonyl]piperazine

Cat. No.: B6542459
CAS No.: 1021263-85-3
M. Wt: 412.4 g/mol
InChI Key: PQOSKDJXKMPZME-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a [1,2,4]triazolo[4,3-b]pyridazine core linked to a piperazine moiety substituted with a 2-(trifluoromethyl)benzenesulfonyl group. The triazolopyridazine scaffold is a privileged structure in medicinal chemistry due to its ability to engage in hydrogen bonding and π-π interactions with biological targets, particularly bromodomains (e.g., BRD4) . The trifluoromethylbenzenesulfonyl group enhances metabolic stability and modulates solubility, making it a candidate for optimizing pharmacokinetic (PK) properties.

Properties

IUPAC Name

6-[4-[2-(trifluoromethyl)phenyl]sulfonylpiperazin-1-yl]-[1,2,4]triazolo[4,3-b]pyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15F3N6O2S/c17-16(18,19)12-3-1-2-4-13(12)28(26,27)24-9-7-23(8-10-24)15-6-5-14-21-20-11-25(14)22-15/h1-6,11H,7-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQOSKDJXKMPZME-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NN3C=NN=C3C=C2)S(=O)(=O)C4=CC=CC=C4C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15F3N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-4-[2-(trifluoromethyl)benzenesulfonyl]piperazine is a compound of considerable interest in medicinal chemistry due to its potential therapeutic applications. This article reviews the biological activities associated with this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

  • Molecular Formula : C16_{16}H16_{16}F3_{3}N5_{5}O2_{2}S
  • Molecular Weight : 397.39 g/mol
  • IUPAC Name : this compound

Biological Activity Overview

The biological activity of this compound has been evaluated in various studies, demonstrating a range of pharmacological effects:

1. Anticancer Activity

Research indicates that derivatives of triazolo-pyridazine compounds exhibit significant anticancer properties. For instance, one study evaluated a related compound's activity against several cancer cell lines (A549, MCF-7, HeLa) and found promising cytotoxicity with IC50_{50} values ranging from 1.06 to 2.73 μM . The mechanism involved the inhibition of c-Met kinase, which is crucial for cancer cell proliferation and survival.

2. Cytotoxicity Studies

In vitro studies have shown that the compound induces apoptosis in cancer cells. The results from acridine orange staining tests demonstrated that it could significantly induce late apoptosis in A549 cells and cause cell cycle arrest in the G0/G1 phase .

The compound's mechanism appears to involve multiple pathways:

  • Inhibition of Kinases : It effectively inhibits c-Met kinase activity, which is linked to tumor growth and metastasis.
  • Apoptotic Pathways : Induction of apoptosis through mitochondrial pathways has been observed .

Data Table: Summary of Biological Activities

Activity TypeTest SubjectIC50_{50} Value (μM)Mechanism
Anticancer ActivityA549 (Lung Cancer)1.06 ± 0.16c-Met Kinase Inhibition
Anticancer ActivityMCF-7 (Breast Cancer)1.23 ± 0.18c-Met Kinase Inhibition
Anticancer ActivityHeLa (Cervical Cancer)2.73 ± 0.33c-Met Kinase Inhibition

Case Studies

Several case studies highlight the efficacy of related compounds in clinical settings:

  • Case Study on c-Met Inhibitors : A series of triazolo-pyridazine derivatives were synthesized and tested for their anticancer properties. The most effective compound demonstrated significant cytotoxicity across multiple cancer cell lines and was comparable to existing therapies .
  • Pharmacokinetic Studies : Animal models have shown that these compounds exhibit high oral bioavailability and favorable pharmacokinetic profiles, suggesting potential for oral administration in therapeutic settings .

Comparison with Similar Compounds

Structural and Functional Analogues

AZD5153: A Bivalent Bromodomain Inhibitor

Structure: Bivalent triazolopyridazine core with 3-methoxy and phenoxyethyl-piperidine substituents. Key Features:

  • Bivalent binding to BRD4 bromodomains enhances potency (IC50 < 50 nM) .
  • Demonstrated in vivo efficacy in downregulating c-Myc and inhibiting tumor growth in xenograft models. Comparison:
Piperazine-Based Imidazo[1,2-b]pyridazine Derivatives ()

Examples include:

  • 3c : 4-(Trifluoromethyl)phenyl substituent.
  • 3e : 4-(Trifluoromethyl)phenylimidazo[1,2-b]pyridazine.
    Key Features :
  • Imidazo[1,2-b]pyridazine core differs from triazolo[4,3-b]pyridazine, altering electronic properties and binding interactions.
  • Sulfonamide/amide substituents modulate target engagement but lack explicit activity data.
    Comparison :
  • The target compound’s triazolopyridazine core may offer stronger hydrogen-bonding interactions compared to imidazo derivatives.
3-Cyclopropyl-6-{4-[(2,4-Difluorophenyl)sulfonyl]piperazinyl}triazolo[4,3-b]pyridazine ()

Structure : Similar triazolopyridazine core with 2,4-difluorobenzenesulfonyl substituent.
Key Features :

  • Difluorophenylsulfonyl group increases hydrophobicity compared to trifluoromethylbenzenesulfonyl.
    Comparison :

Pharmacological and Structural Trends

Table 1: Comparative Analysis of Key Compounds

Compound Name/ID Core Structure Substituents on Piperazine Key Biological/PK Insights Reference
Target Compound [1,2,4]Triazolo[4,3-b]pyridazine 2-(Trifluoromethyl)benzenesulfonyl Inferred moderate BRD4 inhibition (monovalent design) N/A
AZD5153 Bivalent triazolopyridazine 3-Methoxy, phenoxyethyl BRD4 IC50 < 50 nM; in vivo efficacy
3c (Imidazo[1,2-b]pyridazine derivative) Imidazo[1,2-b]pyridazine 4-(Trifluoromethyl)phenyl No explicit activity data
3-Cyclopropyl-6-(4-(2,4-difluorophenylsulfonyl)piperazinyl)triazolo[4,3-b]pyridazine [1,2,4]Triazolo[4,3-b]pyridazine 2,4-Difluorobenzenesulfonyl Enhanced lipophilicity

Key Observations

Core Heterocycle :

  • Triazolopyridazine derivatives (target compound, AZD5153) exhibit stronger bromodomain affinity compared to imidazo[1,2-b]pyridazine analogs due to enhanced hydrogen-bonding capacity .

Substituent Effects: Trifluoromethylbenzenesulfonyl: Balances solubility and metabolic stability.

Bivalent vs. Monovalent Design: Bivalent compounds (e.g., AZD5153) show superior potency but may face PK challenges (e.g., higher molecular weight). The target compound’s monovalent design could offer better bioavailability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.